REACTION_CXSMILES
|
Br[C:2]1[CH:7]=[C:6]([F:8])[CH:5]=[C:4]([C:9]([CH3:12])([CH3:11])[CH3:10])[CH:3]=1.C([Mg]Cl)(C)C.[Li]CCCC.CN([CH:26]=[O:27])C>C1COCC1>[C:9]([C:4]1[CH:3]=[C:2]([CH:7]=[C:6]([F:8])[CH:5]=1)[CH:26]=[O:27])([CH3:12])([CH3:11])[CH3:10]
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Name
|
|
Quantity
|
323.2 g
|
Type
|
reactant
|
Smiles
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BrC1=CC(=CC(=C1)F)C(C)(C)C
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Name
|
|
Quantity
|
3.3 L
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Type
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solvent
|
Smiles
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C1CCOC1
|
Name
|
|
Quantity
|
350 mL
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Type
|
reactant
|
Smiles
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C(C)(C)[Mg]Cl
|
Name
|
|
Quantity
|
560 mL
|
Type
|
reactant
|
Smiles
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[Li]CCCC
|
Name
|
|
Quantity
|
450 mL
|
Type
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reactant
|
Smiles
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CN(C)C=O
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Type
|
CUSTOM
|
Details
|
then stirred for 45 minutes
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Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
|
Details
|
was added over 20 min
|
Duration
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20 min
|
Type
|
CUSTOM
|
Details
|
quenched with 3M HCl (1000 mL)
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
ADDITION
|
Details
|
the aqueous fraction was diluted with water (1 L)
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate (1 L)
|
Type
|
WASH
|
Details
|
washed with water (2×2 L)
|
Type
|
CONCENTRATION
|
Details
|
The organic fraction was concentrated
|
Type
|
CUSTOM
|
Details
|
to provide an orange oil (252 g, quant)
|
Type
|
CUSTOM
|
Details
|
used directly in the next reaction
|
Reaction Time |
45 min |
Name
|
|
Type
|
|
Smiles
|
C(C)(C)(C)C=1C=C(C=O)C=C(C1)F
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |